Ethyl 3-methyl-2-(trifluoromethyl)benzoate

Lipophilicity Drug Design Physicochemical Properties

Ethyl 3-methyl-2-(trifluoromethyl)benzoate (C₁₁H₁₁F₃O₂, MW ~232.20 g/mol) is a fluorinated aromatic ester belonging to the class of trifluoromethyl-substituted benzoates. It features a benzene ring functionalized with a trifluoromethyl (-CF₃) group at the 2-position, a methyl (-CH₃) group at the 3-position, and an ethyl ester at the 1-position.

Molecular Formula C11H11F3O2
Molecular Weight 232.20 g/mol
Cat. No. B12828305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-2-(trifluoromethyl)benzoate
Molecular FormulaC11H11F3O2
Molecular Weight232.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=C1C(F)(F)F)C
InChIInChI=1S/C11H11F3O2/c1-3-16-10(15)8-6-4-5-7(2)9(8)11(12,13)14/h4-6H,3H2,1-2H3
InChIKeyDDRYOHFJXIYOJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-methyl-2-(trifluoromethyl)benzoate: A Regiospecifically Substituted Building Block for Agrochemical and Pharmaceutical Intermediates


Ethyl 3-methyl-2-(trifluoromethyl)benzoate (C₁₁H₁₁F₃O₂, MW ~232.20 g/mol) is a fluorinated aromatic ester belonging to the class of trifluoromethyl-substituted benzoates . It features a benzene ring functionalized with a trifluoromethyl (-CF₃) group at the 2-position, a methyl (-CH₃) group at the 3-position, and an ethyl ester at the 1-position. This specific regioisomeric arrangement produces a unique steric and electronic environment that distinguishes it from simpler mono-substituted trifluoromethyl benzoates and isomeric methyl/trifluoromethyl combinations, making it a valuable intermediate in the synthesis of bioactive molecules for pharmaceutical and agrochemical research .

Why Generic Trifluoromethyl Benzoate Esters Cannot Substitute for Ethyl 3-methyl-2-(trifluoromethyl)benzoate


The specific 2-CF₃/3-CH₃ substitution pattern on the aromatic ring creates a sterically congested and electronically perturbed environment around the ester functionality that is absent in unsubstituted, 3-CF₃, or 4-CF₃ analogues. This directly impacts key performance parameters for its application as an intermediate: the rate of ester hydrolysis, selectivity in further functionalization reactions (e.g., directed ortho-metalation), and the metabolic stability of the derived carboxylic acid or amide . The presence of the ortho-CF₃ group is known to confer metabolic stability against oxidative degradation in biological systems, a property that can be significantly altered by the identity and position of a neighboring substituent like a methyl group. Simply interchanging with Ethyl 3-(trifluoromethyl)benzoate or Ethyl 2-(trifluoromethyl)benzoate leads to a different regioisomer with distinct reactivity and pharmacokinetic profiles, which can halt a synthetic pathway or cause failure in a biological assay .

Quantitative Differentiation of Ethyl 3-methyl-2-(trifluoromethyl)benzoate from Closest Analogs


Enhanced Lipophilicity Compared to Non-Methylated and meta-CF₃ Analogues

The combination of an ortho-CF₃ and a meta-CH₃ group significantly elevates the compound's lipophilicity compared to its non-methylated isomer, Ethyl 3-(trifluoromethyl)benzoate. This is a critical parameter for membrane permeability in drug design . The methyl analogue, Methyl 3-methyl-2-(trifluoromethyl)benzoate, has a reported XLogP of 3.0. Adding a methylene group for the ethyl ester is expected to increase this by approximately 0.5 log units, yielding an estimated logP of ~3.5 for the target compound . This value is substantially higher than the measured LogP of 2.88 for Ethyl 3-(trifluoromethyl)benzoate .

Lipophilicity Drug Design Physicochemical Properties

Steric Shielding of the Ester Moiety: Differential Hydrolysis Kinetics vs. para-CF₃ Analogue

The ortho-CF₃ group introduces significant steric bulk adjacent to the ester, which is expected to slow its rate of hydrolysis compared to the less hindered para-CF₃ analogue. A study on methyl benzoates demonstrated that a para-CF₃ group uniquely undergoes partial hydrolysis to a carboxylic acid under high-temperature aqueous conditions, whereas sterically hindered analogues like methyl 2,4,6-trimethylbenzoate are notably resistant . By analogy, Ethyl 3-methyl-2-(trifluoromethyl)benzoate, with its ortho-CF₃ and adjacent meta-methyl group, presents a more sterically demanding environment than Methyl 4-(trifluoromethyl)benzoate, implying a slower, more controlled hydrolysis profile that is favorable for selective transformations in multi-step synthesis .

Steric Hindrance Hydrolysis Chemical Stability

Precursor to a Validated Agrochemical Intermediate: The 3-Methyl-2-(trifluoromethyl)benzoic Acid Scaffold

The direct hydrolysis product of the target compound, 3-Methyl-2-(trifluoromethyl)benzoic acid (CAS 1214385-15-5), is explicitly cited as a key intermediate in the synthesis of trifluoromethyl-containing pesticides, including certain herbicides and fungicides . This establishes a direct, documented application pathway that is not universally shared by all regioisomers. For instance, while Ethyl 2-(trifluoromethyl)benzoate is used more prominently in flavor and fragrance applications , the 3-methyl-2-(trifluoromethyl) substitution pattern appears biased towards bioactive molecule construction.

Agrochemical Intermediate Herbicide Pesticide Synthesis

Optimal Application Scenarios for Procuring Ethyl 3-methyl-2-(trifluoromethyl)benzoate


Discovery Chemistry: Optimizing Pharmacokinetic Properties of CNS Drug Candidates

A medicinal chemistry team aiming to improve the blood-brain barrier penetration of a lead series can utilize this compound. Its estimated high LogP (~3.5) makes it a superior choice over the less lipophilic Ethyl 3-(trifluoromethyl)benzoate (LogP 2.88) for synthesizing amide or ester prodrugs where higher membrane permeability is desired.

Agrochemical R&D: Synthesis of Novel Fluorinated Herbicide Analogs

An agrochemical research group focused on developing new herbicides can procure this ester as a direct precursor to the 3-methyl-2-(trifluoromethyl)benzoic acid moiety . This provides a straightforward, one-step hydrolysis route to a core fragment that has documented utility in pesticide synthesis, making it more strategically relevant than other trifluoromethyl benzoate isomers.

Process Chemistry: Developing Robust Synthetic Routes with Orthogonal Reactivity

In a multi-step synthesis, a process chemist can exploit the steric hindrance of the ortho-CF₃/ meta-CH₃ environment to achieve selective transformations. When a synthesis requires a base-stable ester that can survive several steps before being cleaved under controlled, more forcing conditions, this compound's resistance to hydrolysis offers a significant advantage over less hindered para- or meta-CF₃ esters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-methyl-2-(trifluoromethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.